Isocordoin

Overview

Description

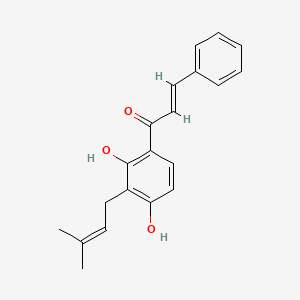

Isocordoin is a chalcone, a type of natural phenol and a type of flavonoid. It has been isolated from different plants and has been found to present a range of interesting biological properties . It is a cyclase inhibitor that inhibits the production of prostaglandins . It has been shown to be an experimental model for allergic reactions and autoimmune diseases . Isocordoin has also been shown to inhibit the growth of cancer cells in cell culture .

Synthesis Analysis

An efficient synthesis of a series of 4’-oxyalkyl-isocordoin analogues is reported for the first time . Their structures were confirmed by ¹H-NMR, (13)C-NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of Isocordoin is C20H20O3 . The exact mass is 308.141245 .

Chemical Reactions Analysis

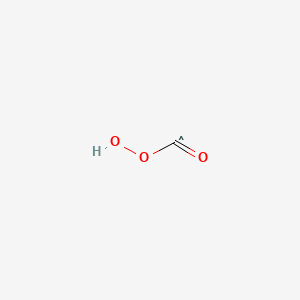

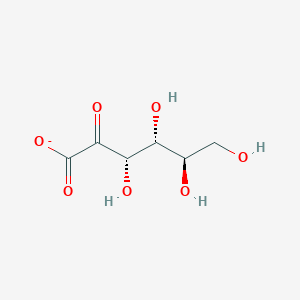

The biosynthesis of C-prenyl chalcones like Isocordoin involves the coupling of products from the shikimic and mevalonic acid pathways . The latter produces the prenyl group, while the former produces the aromatic compound . The two products are linked together by prenyl transferase enzymes .

Scientific Research Applications

Anti-Inflammatory and Anti-Hypersensitive Effects

Isocordoin, a chalcone isolated from various plants, has demonstrated significant anti-inflammatory and anti-hypersensitive effects. Research by da Silva et al. (2020) found that isocordoin and its derivatives exhibit notable anti-hypersensitive and anti-inflammatory properties, particularly in mice. This study suggests that isocordoin could be a promising compound for the development of new analgesic and anti-inflammatory drugs (da Silva et al., 2020).

Apoptotic Effects on Melanoma Cells

Isocordoin analogues have shown potential in inducing apoptosis in human melanoma cells. Russo et al. (2019) observed that certain isocordoin analogues inhibited the expression of antiapoptotic proteins and promoted apoptotic responses in melanoma cells. This finding indicates the potential of isocordoin derivatives as therapeutic agents in melanoma treatment (Russo et al., 2019).

Synthesis and Biosynthesis

The synthesis and biosynthesis of isocordoin, identified as a potential anticancer compound, have been a subject of research. Vitali et al. (2001) demonstrated an efficient method for synthesizing isocordoin using cell suspension cultures of Morus nigra, which could facilitate the production of this promising natural product (Vitali et al., 2001).

Antiprotozoal and Cytotoxic Studies

Isocordoin derivatives have been evaluated for their antiprotozoal and cytotoxic activities. Borges-Argáez et al. (2009) found that certain isocordoin derivatives exhibit strong antiprotozoal activity and lower cytotoxicity, indicating their potential as antiprotozoal agents (Borges-Argáez et al., 2009).

Anti-Oomycete Activity

Isocordoin analogues have also been studied for their anti-oomycete activity. Escobar et al. (2017) reported that these derivatives showed high inhibitory activity against pathogenic oomycetes, suggesting their potential as anti-oomycete agents (Escobar et al., 2017).

Antibacterial and Anti-Inflammatory Activities

The antibacterial and anti-inflammatory activities of 4-hydroxycordoin, a relative of isocordoin, have been investigated. Feldman et al. (2011) found that 4-hydroxycordoin exhibited significant antibacterial activity against major periodontal pathogens and also demonstrated anti-inflammatory effects (Feldman et al., 2011).

Safety and Hazards

properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-14(2)8-10-16-19(22)13-11-17(20(16)23)18(21)12-9-15-6-4-3-5-7-15/h3-9,11-13,22-23H,10H2,1-2H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWWSUSAPRACBZ-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocordoin | |

CAS RN |

52601-05-5, 51619-57-9 | |

| Record name | 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052601055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC270890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

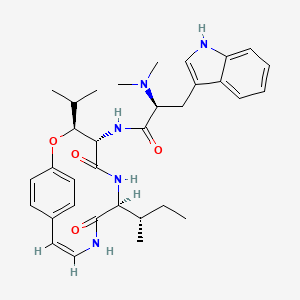

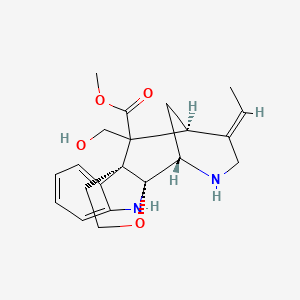

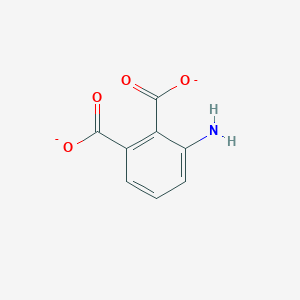

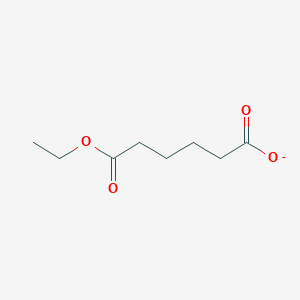

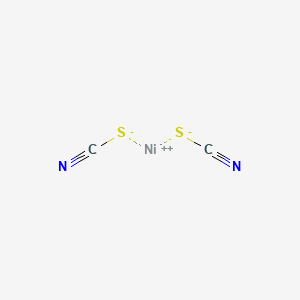

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)